molecular formula C10H11NO5 B14188536 4-Hydroxy-7,8-dimethoxy-2H-1,4-benzoxazin-3(4H)-one CAS No. 921611-62-3

4-Hydroxy-7,8-dimethoxy-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B14188536
CAS No.: 921611-62-3
M. Wt: 225.20 g/mol
InChI Key: RGAMPXKEIJSLAZ-UHFFFAOYSA-N
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Description

4-Hydroxy-7,8-dimethoxy-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that belongs to the benzoxazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7,8-dimethoxy-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with an appropriate reagent to form the benzoxazinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7,8-dimethoxy-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution could result in various functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-7,8-dimethoxy-2H-1,4-benzoxazin-3(4H)-one would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one: Lacks the methoxy groups, which may affect its biological activity and chemical reactivity.

    7,8-Dimethoxy-2H-1,4-benzoxazin-3(4H)-one: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.

Uniqueness

4-Hydroxy-7,8-dimethoxy-2H-1,4-benzoxazin-3(4H)-one is unique due to the presence of both hydroxyl and methoxy groups, which can confer distinct chemical and biological properties. These functional groups may enhance its solubility, reactivity, and potential interactions with biological molecules.

Properties

CAS No.

921611-62-3

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

4-hydroxy-7,8-dimethoxy-1,4-benzoxazin-3-one

InChI

InChI=1S/C10H11NO5/c1-14-7-4-3-6-9(10(7)15-2)16-5-8(12)11(6)13/h3-4,13H,5H2,1-2H3

InChI Key

RGAMPXKEIJSLAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)N(C(=O)CO2)O)OC

Origin of Product

United States

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